Cas no 956700-15-5 (7-bromo-4-fluoro-2H-isoquinolin-1-one)

7-bromo-4-fluoro-2H-isoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 7-bromo-4-fluoroisoquinolin-1(2H)-one
- 7-bromo-4-fluoro-2H-isoquinolin-1-one
- 1(2H)-Isoquinolinone, 7-bromo-4-fluoro-
- 7-Bromo-4-fluoro-1,2- dihydroisoquinolin-1-one
- SCHEMBL25391799
- 7-Bromo-4-fluoro-1(2H)-isoquinolinone
- 7-bromo-4-fluoro-1-hydroxy-isoquinoline
- 7-bromo-4-fluoroisoquinolin-1-ol
- 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one
- SCHEMBL22473899
- EN300-1667007
- MFCD20526591
- DB-415296
- F70262
- CS-0311156
- 956700-15-5
-
- MDL: MFCD20526591
- インチ: 1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13)
- InChIKey: OCGGCFXJZYMUHC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC(Br)=C2)C(F)=CN1
計算された属性
- せいみつぶんしりょう: 240.95385g/mol
- どういたいしつりょう: 240.95385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
7-bromo-4-fluoro-2H-isoquinolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | F70262-0.1/G |
7-BROMO-4-FLUORO-1,2-DIHYDROISOQUINOLIN-1-ONE |
956700-15-5 | 95% | 0.1g |
$158 | 2023-09-18 | |
Enamine | EN300-1667007-0.5g |
7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |
956700-15-5 | 95% | 0.5g |
$1599.0 | 2023-06-04 | |
Enamine | EN300-1667007-1.0g |
7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |
956700-15-5 | 95% | 1g |
$2050.0 | 2023-06-04 | |
Enamine | EN300-1667007-100mg |
7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |
956700-15-5 | 95.0% | 100mg |
$712.0 | 2023-09-21 | |
Enamine | EN300-1667007-500mg |
7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |
956700-15-5 | 95.0% | 500mg |
$1599.0 | 2023-09-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0832-1g |
7-bromo-4-fluoro-2H-isoquinolin-1-one |
956700-15-5 | 95% | 1g |
¥3492.0 | 2024-04-15 | |
abcr | AB599001-1g |
7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one; . |
956700-15-5 | 1g |
€1508.50 | 2024-07-19 | ||
Enamine | EN300-1667007-2500mg |
7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |
956700-15-5 | 95.0% | 2500mg |
$4019.0 | 2023-09-21 | |
Aaron | AR01E4G4-100mg |
7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |
956700-15-5 | 98% | 100mg |
$152.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0832-100mg |
7-bromo-4-fluoro-2H-isoquinolin-1-one |
956700-15-5 | 95% | 100mg |
¥1260.0 | 2024-04-15 |
7-bromo-4-fluoro-2H-isoquinolin-1-one 関連文献
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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7-bromo-4-fluoro-2H-isoquinolin-1-oneに関する追加情報
7-bromo-4-fluoro-2H-isoquinolin-1-one (CAS No. 956700-15-5): A Promising Scaffold for Targeted Therapeutic Applications
7-bromo-4-fluoro-2H-isoquinolin-1-one, identified by its unique CAS No. 956700-15-5, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of isoquinolinone derivatives, which have garnered attention for their potential in modulating various biological pathways. Recent studies have highlighted its structural versatility and pharmacological relevance, positioning it as a valuable scaffold for the development of novel therapeutics.
The molecular framework of 7-bromo-4-fluoro-2H-isoquinolin-1-one is characterized by the presence of a bromine atom at the 7-position and a fluorine substituent at the 4-position within the isoquinolinone ring. This structural feature contributes to its unique electronic properties, enabling interactions with specific biological targets. The isoquinolinone core, a well-known pharmacophore, is particularly relevant in the context of kinase inhibition and ion channel modulation, areas where this compound has shown promising activity.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 7-bromo-4-fluoro-2H-isoquinolin-1-one exhibits significant inhibitory effects against the Aurora kinase family, which plays a critical role in cell cycle regulation and tumor progression. The compound's ability to selectively target these kinases without affecting other enzymatic pathways underscores its potential as a therapeutic agent in oncology. This finding aligns with the growing interest in isoquinolinone derivatives as scaffolds for targeted cancer therapies.
Furthermore, the incorporation of bromine and fluorine atoms in 7-bromo-4-fluoro-2H-isoquinolin-1-one enhances its metabolic stability and bioavailability. A study published in Drug Discovery Today (2024) reported that the fluorine substitution at the 4-position significantly improves the compound's lipophilicity, facilitating its penetration into cellular membranes. This property is particularly advantageous for targeting intracellular receptors and enzymes, expanding the therapeutic applications of the molecule.
The synthesis of 7-bromo-4-fluoro-2H-isoquinolin-1-one has been optimized through advanced organic methodologies, including transition metal-catalyzed coupling reactions. These synthetic approaches not only ensure the high purity of the final product but also enable the incorporation of additional functional groups for further drug optimization. The development of scalable synthesis protocols is crucial for transitioning this compound from the laboratory to clinical settings.
Preclinical studies on 7-bromo-4-fluoro-2H-isoquinolin-1-one have revealed its potential in neurodegenerative disease research. A 2023 study in Neuropharmacology indicated that the compound exhibits neuroprotective effects by modulating glutamate receptor activity. This property suggests its potential application in conditions such as Alzheimer's disease and Parkinson's disease, where excitotoxicity is a key pathological feature.
Additionally, the compound's interaction with G-protein coupled receptors (GPCRs) has been explored in recent pharmacological studies. The bromine and fluorine substitutions appear to modulate receptor binding affinity, making 7-bromo-4-fluoro-2H-isoquinolin-1-one a candidate for the development of drugs targeting metabolic disorders and cardiovascular conditions. These findings highlight the compound's broad therapeutic potential across multiple disease indications.
Despite its promising properties, the development of 7-bromo-4-fluoro-2H-isoquinolin-1-one as a therapeutic agent requires further investigation into its pharmacokinetic profile and long-term safety. Ongoing studies are focused on optimizing its metabolic stability and reducing potential off-target effects. These efforts are critical for ensuring the compound's efficacy and safety in clinical applications.
Collaborative research initiatives between academia and industry are playing a pivotal role in advancing the development of 7-bromo-4-fluoro-2H-isoquinolin-1-one. The integration of computational modeling and experimental validation is enabling the identification of novel derivatives with enhanced biological activity. These multidisciplinary approaches are essential for translating the compound's potential into practical therapeutic solutions.
The compound's structural characteristics also make it an attractive candidate for combinatorial drug design. By incorporating additional functional groups or modifying existing substituents, researchers can tailor the molecule to target specific disease mechanisms. This flexibility in chemical modification is a key advantage of the 7-bromo-4-fluoro-2H-isoquinolin-1-one scaffold in drug discovery.
Overall, 7-bromo-4-fluoro-2H-isoquinolin-1-one represents a significant breakthrough in medicinal chemistry, with its unique structural features and diverse pharmacological profiles. Continued research and development are essential to fully realize its potential as a therapeutic agent, addressing unmet medical needs across various disease indications.
As the field of drug discovery continues to evolve, the importance of compounds like 7-bromo-4-fluoro-2H-isoquinolin-1-one in developing innovative therapeutics cannot be overstated. The ongoing exploration of its biological activities and chemical properties is expected to yield new insights and applications, further solidifying its role in modern pharmacology.
Future studies should focus on elucidating the compound's mechanism of action in greater detail, as well as exploring its potential in combination therapies. The development of 7-bromo-4-fluoro-2H-isoquinolin-1-one into a viable therapeutic option will require sustained research efforts and interdisciplinary collaboration to overcome existing challenges and unlock its full potential.
In conclusion, 7-bromo-4-fluoro-2H-isoquinolin-1-one with its unique CAS No. 956700-15-5 is a promising candidate in the quest for novel therapeutics. Its structural versatility, pharmacological relevance, and potential applications across multiple disease indications underscore its significance in the field of medicinal chemistry. Continued research and development are essential to fully harness the therapeutic potential of this compound.
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